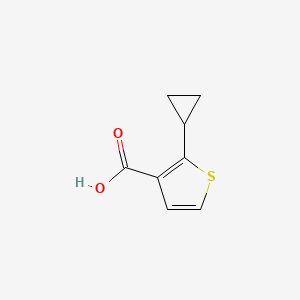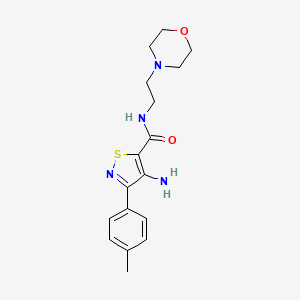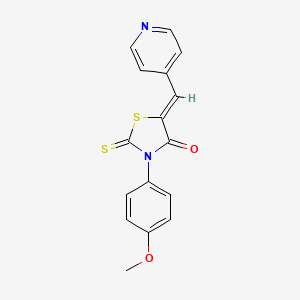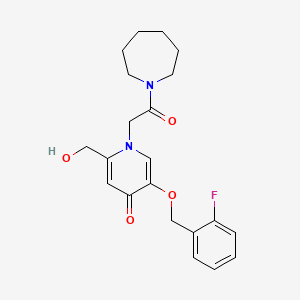
2-Cyclopropylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21. It is a derivative of thiophene, a sulfur-containing heterocycle .
Synthesis Analysis
The synthesis of cyclopropylthiophenes and their derivatives, including 2-Cyclopropylthiophene-3-carboxylic acid, can be achieved through palladium-catalyzed cross-coupling reactions . The synthesis of thiophene derivatives involves heterocyclization of various substrates . The synthesis of 5-Bromo-2-cyclopropylthiophene-3-carboxylic acid, a related compound, involves the cyclization of bromocyclopropane and thiophene in the presence of a palladium catalyst.Molecular Structure Analysis
The molecular structure of 2-Cyclopropylthiophene-3-carboxylic acid consists of a thiophene ring attached to a carboxylic acid group and a cyclopropyl group. The InChI string representation of the molecule isInChI=1S/C8H8O2S/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10). Chemical Reactions Analysis
Thiophene derivatives, including 2-Cyclopropylthiophene-3-carboxylic acid, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . Thiophene can also undergo oxidation reactions initiated by hydroperoxyl radical .Physical And Chemical Properties Analysis
Carboxylic acids, including 2-Cyclopropylthiophene-3-carboxylic acid, are weak acids with acidity constants (Ka) approximately 10^-5 . They have polar carbonyl groups and can form hydrogen bonds, which contribute to their relatively high boiling points .Scientific Research Applications
Drug Synthesis
2-Cyclopropylthiophene-3-carboxylic acid is used in the synthesis of various drugs. For example, it can be used to create compounds with anti-inflammatory and anti-atherosclerotic properties .
Organic Electronics
2-Cyclopropylthiophene-3-carboxylic acid plays a significant role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, improving their performance and efficiency.
Organic Field-Effect Transistors (OFETs)
This compound is used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
2-Cyclopropylthiophene-3-carboxylic acid is also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Corrosion Inhibitors
Thiophene derivatives, including 2-Cyclopropylthiophene-3-carboxylic acid, are used as corrosion inhibitors . They help protect metal surfaces from corrosion, extending the lifespan of the material.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-cyclopropylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTSDHFMQFECTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylthiophene-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)

![2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2986991.png)
![4-Chloro-5-methylbenzo[d]oxazol-2-amine](/img/structure/B2986992.png)
![N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2986994.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)
![4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2986998.png)




![4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2987010.png)
